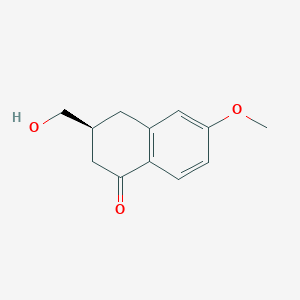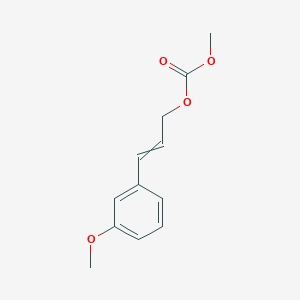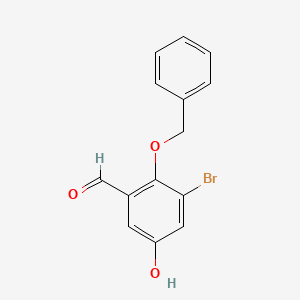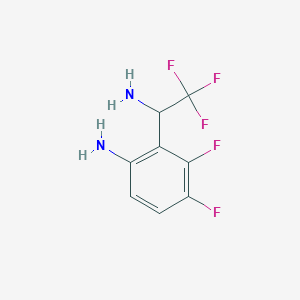![molecular formula C8H13BrO3 B12610565 acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol CAS No. 647841-10-9](/img/structure/B12610565.png)
acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1R,3R,5S)-1-bromobicyclo[310]hexan-3-ol is a compound that combines the properties of acetic acid and a brominated bicyclic alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol typically involves the bromination of bicyclo[3.1.0]hexan-3-ol followed by esterification with acetic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification process involves reacting the brominated product with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the alcohol group to a hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiourea (NH₂CSNH₂) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons or dehalogenated products.
Applications De Recherche Scientifique
Acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the bicyclic structure may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexan-3-ol: A similar compound without the bromine atom, used in organic synthesis.
1-Bromobicyclo[3.1.0]hexane: A brominated bicyclic compound without the hydroxyl group.
Acetic acid;1-bromocyclohexanol: A compound with a similar structure but different ring size.
Uniqueness
Acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol is unique due to its combination of a brominated bicyclic structure and an esterified acetic acid group.
Propriétés
Numéro CAS |
647841-10-9 |
|---|---|
Formule moléculaire |
C8H13BrO3 |
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C6H9BrO.C2H4O2/c7-6-2-4(6)1-5(8)3-6;1-2(3)4/h4-5,8H,1-3H2;1H3,(H,3,4)/t4-,5+,6+;/m0./s1 |
Clé InChI |
KBVCHAIETQACLF-FPKZOZHISA-N |
SMILES isomérique |
CC(=O)O.C1[C@H]2C[C@]2(C[C@@H]1O)Br |
SMILES canonique |
CC(=O)O.C1C2CC2(CC1O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)

propanedinitrile](/img/structure/B12610496.png)
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)




![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)
![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)

![3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid](/img/structure/B12610546.png)

